molecular formula C24H18FN3O3S B2477664 3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1428348-60-0

3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2477664
CAS No.: 1428348-60-0
M. Wt: 447.48
InChI Key: RKNLRPYWWZXPMT-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H18FN3O3S and its molecular weight is 447.48. The purity is usually 95%.
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Scientific Research Applications

Potential in Treating Sex-Hormone-Dependent Diseases

Research has identified thieno[2,3-d]pyrimidine-2,4-dione derivatives, similar in structure to the queried compound, as potent and orally active non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. These compounds, such as TAK-013, demonstrate high binding affinity and antagonistic activity, making them potential candidates for treating sex-hormone-dependent diseases (Sasaki et al., 2003).

Applications in Synthetic Chemistry

A study on microwave-assisted synthesis of fused heterocycles, including thieno[2,3-d]pyrimidine-2,4-dione derivatives, reveals the potential of these compounds in the development of new synthetic methodologies. The incorporation of trifluoromethyl groups in these heterocycles could lead to diverse applications in synthetic chemistry (Shaaban, 2008).

Anticancer Activity

Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been studied for their anticancer properties. Certain compounds, derived from a similar chemical structure, have shown effectiveness in inhibiting topoisomerase-I enzyme, demonstrating potential as anticancer agents (Kumar & Sharma, 2022).

Bioactive Compounds Synthesis

Research has also focused on synthesizing bioactive compounds using thieno[2,3-d]pyrimidine as a core structure. These derivatives have shown a range of biological activities, including adenosine kinase inhibition, platelet aggregation inhibition, and antileukemia properties (El-Gazzar, Hussein, & Aly, 2006).

Development of Non-Peptide GnRH Antagonists

Another study highlighted the development of non-peptide GnRH antagonists using thieno[2,3-d]pyrimidine-2,4-dione derivatives. These compounds, like TAK-385, showed high potency and oral activity, suggesting their potential in clinical applications for treating disorders related to gonadotropin-releasing hormone (Miwa et al., 2011).

Herbicidal Applications

A study on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, which are structurally related to the queried compound, indicated significant herbicidal activities. This suggests potential agricultural applications of thieno[3,2-d]pyrimidine-2,4-dione derivatives in controlling weed growth (Huazheng, 2013).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is synthesized from 4-fluorobenzylamine and 2-thiouracil. The second intermediate is 5-methyl-2-phenyloxazole-4-carbaldehyde, which is synthesized from 2-phenylacetonitrile and ethyl 2-bromoacetate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "4-fluorobenzylamine", "2-thiouracil", "2-phenylacetonitrile", "ethyl 2-bromoacetate", "sodium hydride", "acetic acid", "sodium acetate", "acetic anhydride", "triethylamine", "p-toluenesulfonic acid", "sodium hydroxide", "hydrochloric acid", "sodium carbonate", "methyl iodide", "potassium carbonate", "palladium on carbon" ], "Reaction": [ "Synthesis of 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione:", "Step 1: 4-fluorobenzylamine is reacted with 2-thiouracil in the presence of sodium hydride and acetic acid to form 3-(4-fluorobenzyl)thiouracil.", "Step 2: The thiouracil intermediate is then oxidized using sodium acetate and acetic anhydride to form 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Synthesis of 5-methyl-2-phenyloxazole-4-carbaldehyde:", "Step 1: 2-phenylacetonitrile is reacted with ethyl 2-bromoacetate in the presence of sodium hydride and acetic acid to form ethyl 2-phenylacetoacetate.", "Step 2: The ester intermediate is then hydrolyzed using sodium hydroxide to form 2-phenylacetoacetic acid.", "Step 3: The acid intermediate is then decarboxylated using p-toluenesulfonic acid to form 5-methyl-2-phenyloxazole-4-carbaldehyde.", "Coupling of intermediates to form final product:", "Step 1: 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and 5-methyl-2-phenyloxazole-4-carbaldehyde are reacted in the presence of triethylamine and acetic anhydride to form the coupled intermediate.", "Step 2: The coupled intermediate is then treated with hydrochloric acid and sodium carbonate to form the final product, 3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: The final product is purified using column chromatography with methyl iodide and potassium carbonate as eluent and palladium on carbon as catalyst." ] }

CAS No.

1428348-60-0

Molecular Formula

C24H18FN3O3S

Molecular Weight

447.48

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H18FN3O3S/c1-15-19(26-22(31-15)17-5-3-2-4-6-17)14-27-20-11-12-32-21(20)23(29)28(24(27)30)13-16-7-9-18(25)10-8-16/h2-12H,13-14H2,1H3

InChI Key

RKNLRPYWWZXPMT-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4

solubility

not available

Origin of Product

United States

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